molecular formula C20H19N3O4 B5168858 N-(2-ethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide

N-(2-ethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide

Cat. No.: B5168858
M. Wt: 365.4 g/mol
InChI Key: XFMBPMHIDXEDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide, also known as HNHA, is a chemical compound that has been studied for its potential applications in scientific research. HNHA is a hydrazinecarboxamide derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have antioxidant properties. This compound has also been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide in lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity in both in vitro and in vivo studies. However, one limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve this compound in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of interest is the identification of the specific enzymes and signaling pathways that are targeted by this compound. This could lead to the development of more targeted therapies for cancer and inflammatory diseases. Finally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-ethoxyaniline in the presence of hydrazine hydrate. The resulting product is then treated with acetic anhydride to yield this compound. The overall synthesis of this compound is a multi-step process that requires careful attention to reaction conditions and purification methods.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(1-hydroxynaphthalene-2-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-2-27-17-10-6-5-9-16(17)21-20(26)23-22-19(25)15-12-11-13-7-3-4-8-14(13)18(15)24/h3-12,24H,2H2,1H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMBPMHIDXEDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NNC(=O)C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.